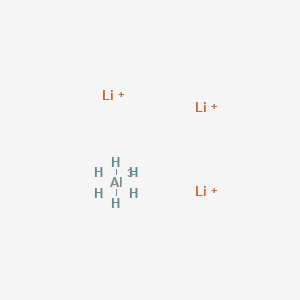
Lithium aluminum hexahydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lithium aluminum hexahydride can be synthesized through the reaction of lithium hydride with aluminum chloride in diethyl ether. The reaction proceeds as follows:
3LiH+AlCl3→Li3AlH6+3LiCl
This method requires careful control of reaction conditions to avoid the evolution of hydrogen gas at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the initial production of sodium aluminum hydride from elemental substances, followed by a metathesis reaction with lithium chloride to yield this compound .
化学反応の分析
Types of Reactions
Lithium aluminum hexahydride primarily undergoes reduction reactions. It is a strong reducing agent capable of donating hydride ions (H⁻) to various substrates .
Common Reagents and Conditions
Reduction of Carbonyl Compounds: this compound reduces aldehydes, ketones, esters, and carboxylic acids to their corresponding alcohols.
Reduction of Nitro Compounds: It reduces nitro compounds to amines under similar anhydrous conditions.
Major Products
Alcohols: From the reduction of carbonyl compounds.
科学的研究の応用
Lithium aluminum hexahydride has several applications in scientific research:
Hydrogen Storage: It is used as a hydrogen storage material due to its high hydrogen content and favorable desorption kinetics.
Organic Synthesis: It serves as a reducing agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of metal hydrides and other materials with unique properties.
作用機序
The mechanism by which lithium aluminum hexahydride exerts its reducing effects involves the donation of hydride ions (H⁻) to electrophilic centers in substrates. The hydride ions are transferred from the aluminum-hydrogen bonds to the substrate, resulting in the reduction of the substrate and the formation of lithium and aluminum by-products .
類似化合物との比較
Similar Compounds
Lithium aluminum hydride (LiAlH₄): A similar compound with a higher hydrogen content and stronger reducing properties.
Sodium aluminum hydride (NaAlH₄): Another complex metal hydride used for hydrogen storage and reduction reactions.
Uniqueness
Lithium aluminum hexahydride is unique due to its intermediate hydrogen content and favorable desorption kinetics, making it a promising material for hydrogen storage applications .
特性
IUPAC Name |
trilithium;aluminum(3-) hexahydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3Li.6H/q-3;3*+1;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPSVBUKCTVOLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[AlH6-3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH6Li3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
53.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16941-14-3 |
Source


|
| Record name | Lithium aluminium hexa hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
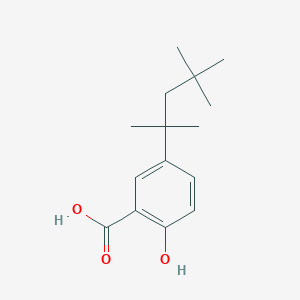
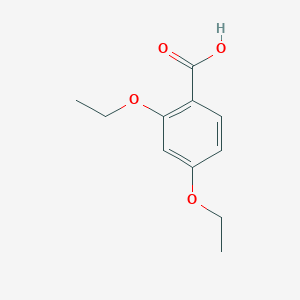
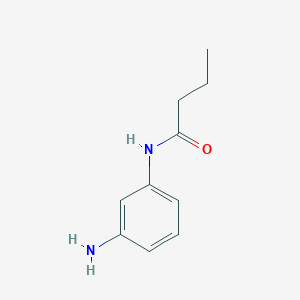


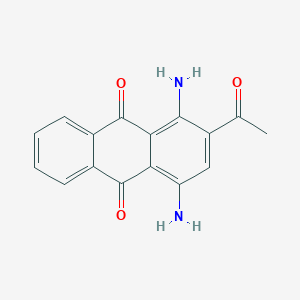
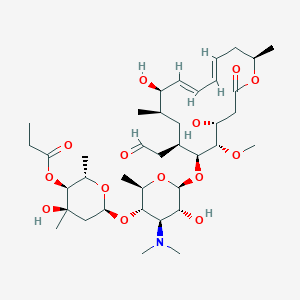
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
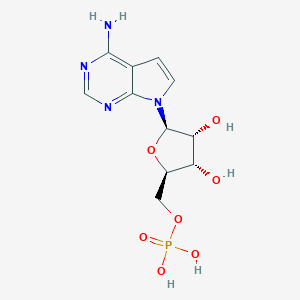

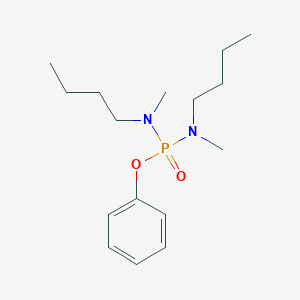

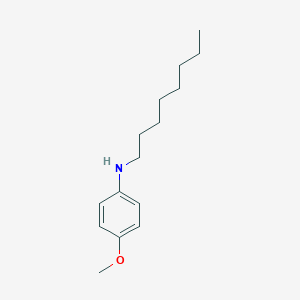
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
